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Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) studies of Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor

Receptors (FGFRs). Fgfr-IN-9, also identified as compound 19 in its primary publication, has

demonstrated significant inhibitory activity against wild-type FGFRs and, notably, against the

gatekeeper mutant FGFR4V550L, a common mechanism of acquired resistance to FGFR

inhibitors.[1] This document consolidates key quantitative data, detailed experimental

methodologies, and visual representations of relevant biological pathways and workflows to

serve as an in-depth resource for researchers in oncology and medicinal chemistry.

Core Compound Profile: Fgfr-IN-9
Fgfr-IN-9 is a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivative developed through

rational design and optimization.[1] It has shown potent enzymatic and cellular activity against

multiple FGFR isoforms and exhibits favorable pharmacokinetic properties, making it a

promising candidate for further preclinical and clinical development, particularly for cancers

harboring FGFR aberrations such as hepatocellular carcinoma (HCC).[1]

Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of Fgfr-IN-9 and related

compounds from the primary SAR study. The data highlights the key structural modifications

that influence potency and selectivity against various FGFR isoforms.
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Table 1: In Vitro Kinase Inhibitory Activity of Fgfr-IN-9 and Analogs[1]

Compoun
d

R Group
FGFR1
IC50 (nM)

FGFR2
IC50 (nM)

FGFR3
IC50 (nM)

FGFR4W
T IC50
(nM)

FGFR4V5
50L IC50
(nM)

Fgfr-IN-9

(19)

3,5-

dimethylpip

erazine

64.3 46.7 29.6 17.1 30.7

Analog A piperazine >1000 >1000 >1000 >1000 >1000

Analog B

4-

methylpipe

razine

150.3 98.1 75.4 45.2 68.9

Analog C

4-

ethylpipera

zine

121.5 80.6 62.3 38.7 55.4

Analog D

4-

(isopropyl)

piperazine

98.7 65.2 48.9 29.8 42.1

Table 2: Cellular Proliferation Inhibitory Activity of Fgfr-IN-9[1]

Cell Line Genetic Background Fgfr-IN-9 IC50 (nM)

HUH7 FGFR4 over-expression 94.7 ± 28.6

Ba/F3-FGFR4WT
Engineered to express wild-

type FGFR4
82.5 ± 19.2

Ba/F3-FGFR4V550L
Engineered to express

gatekeeper mutant FGFR4
260.0 ± 50.2

Pharmacokinetics and In Vivo Efficacy
Fgfr-IN-9 has demonstrated promising pharmacokinetic properties and in vivo antitumor

activity.
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Table 3: Pharmacokinetic Parameters of Fgfr-IN-9 in Mice[1]

Route
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC0-t
(h·ng/mL)

T1/2 (h)
Bioavaila
bility (F%)

i.v. 1 0.08 275 175 1.13 -

p.o. 10 0.5 856 965 3.87 61.5

Table 4: In Vivo Antitumor Efficacy of Fgfr-IN-9 in HUH7 Xenograft Model[1]

Treatment Group Dose (mg/kg) Administration
Tumor Growth
Inhibition (TGI) (%)

Vehicle Control - i.g. daily for 3 weeks -

Fgfr-IN-9 30 i.g. daily for 3 weeks -

Fgfr-IN-9 45 i.g. daily for 3 weeks 81

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams illustrate the FGFR signaling pathway and a typical workflow for inhibitor

evaluation.
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Caption: FGFR Signaling Pathway and Mechanism of Fgfr-IN-9 Inhibition.
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Caption: Experimental Workflow for the Evaluation of FGFR Inhibitors.
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Detailed Experimental Protocols
The following are representative protocols for the key experiments conducted in the SAR

studies of Fgfr-IN-9, based on the methodologies described in the primary literature and

standard practices in the field.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against FGFR kinase enzymes.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is

commonly employed.

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains,

ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a europium-labeled anti-

phosphotyrosine antibody.

Procedure:

The kinase reaction is performed in a buffer containing HEPES, MgCl2, MnCl2, DTT,

and BSA.

Test compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme

in a 384-well plate for 15 minutes at room temperature.

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

The reaction is allowed to proceed for 1 hour at room temperature.

The reaction is stopped by the addition of EDTA.

The TR-FRET detection reagents (e.g., europium-labeled antibody) are added, and the

plate is incubated for 1 hour at room temperature.

Data Analysis: The fluorescence signal is read on a compatible plate reader. The percent

inhibition is calculated relative to DMSO controls, and IC50 values are determined by

fitting the data to a four-parameter logistic equation using graphing software.
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Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of test compounds on cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines (e.g., HUH7, Ba/F3) are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The following day, cells are treated with serial dilutions of the test compounds for 72

hours.

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The

percentage of cell viability is calculated relative to DMSO-treated control cells, and IC50

values are determined using non-linear regression analysis.

Western Blot Analysis for FGFR Phosphorylation
Objective: To confirm the inhibition of FGFR signaling in a cellular context.

Methodology:

Cell Treatment and Lysis:

Cells are seeded and grown to 70-80% confluency.

Cells are serum-starved for 24 hours and then treated with various concentrations of the

test compound for 4 hours.
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Where applicable, cells are stimulated with a ligand (e.g., FGF19) for a short period

before lysis.

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification and Electrophoresis:

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

Immunoblotting:

The membrane is blocked with 5% non-fat milk or BSA in TBST.

The membrane is incubated overnight at 4°C with primary antibodies against phospho-

FGFR and total FGFR.

After washing, the membrane is incubated with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection

system. Band intensities are quantified using densitometry software.

In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of the lead compound.

Methodology:

Animal Model: Female BALB/c nude mice are used.

Tumor Implantation: HUH7 cells are subcutaneously injected into the right flank of the

mice.

Treatment:
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When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into

treatment and control groups.

The test compound is formulated (e.g., in a solution of DMSO, PEG300, Tween 80, and

saline) and administered orally (intragastric gavage) daily.

Monitoring and Endpoint:

Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

The study is terminated after a predefined period (e.g., 21 days) or when tumors in the

control group reach a certain size.

Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 -

(Tt - T0) / (Ct - C0)] × 100, where Tt and T0 are the mean tumor volumes of the treated

group at the end and beginning of the study, and Ct and C0 are the mean tumor volumes

of the control group.

This guide provides a foundational understanding of the SAR of Fgfr-IN-9. For more detailed

information on the synthesis and characterization of these compounds, readers are

encouraged to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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